2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
2,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, phenyl, pyrazol, and sulfonamide groups. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form chloro derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to various biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyrazol derivatives or sulfonamide-based drugs. the presence of the chloro and phenyl groups adds distinct chemical properties that differentiate it from other compounds in its class.
List of Similar Compounds
Pyrazol derivatives: : Various pyrazol-based compounds with different substituents.
Sulfonamide drugs: : Other sulfonamide-containing drugs used in medicine.
Properties
IUPAC Name |
2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-9-8-12(18)10-14(15)19/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLAFZZKHDWQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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